3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Overview
Description
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methyl group, and a methoxybenzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxybenzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular receptors and signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
Uniqueness
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to the presence of both benzyl and methoxybenzoate groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns .
Properties
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-21-12-11-20(29-24(26)18-9-6-10-19(14-18)28-2)15-23(21)30-25(27)22(16)13-17-7-4-3-5-8-17/h3-12,14-15H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWSXJTOIFBLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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